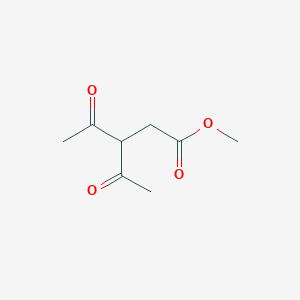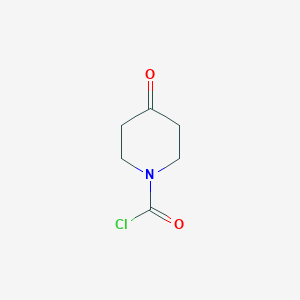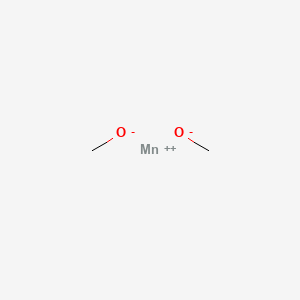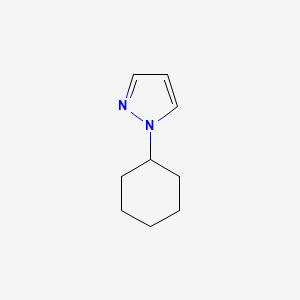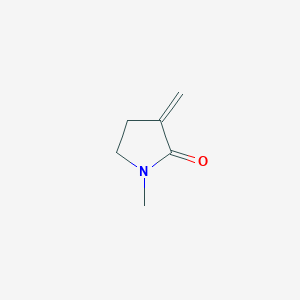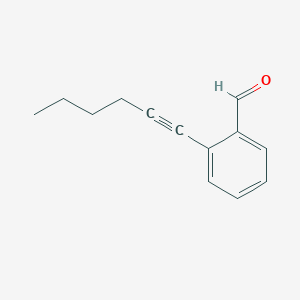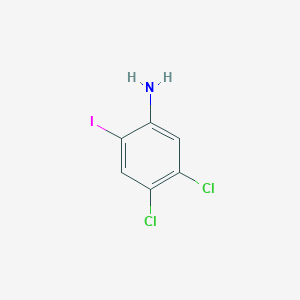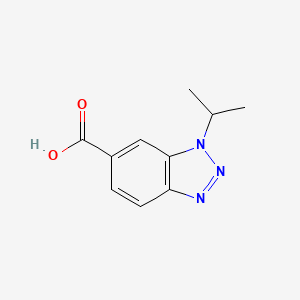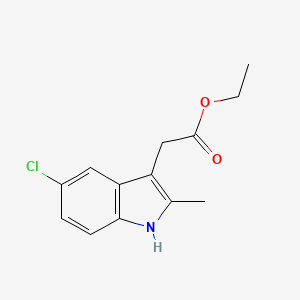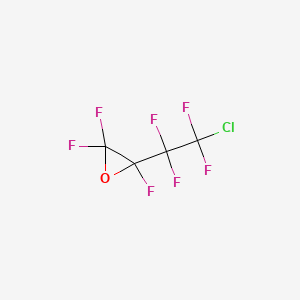
2-(2-Chloro-1,1,2,2-tetrafluoroethyl)-2,3,3-trifluorooxirane
Vue d'ensemble
Description
2-(2-Chloro-1,1,2,2-tetrafluoroethyl)-2,3,3-trifluorooxirane (CF3C(O)CF2Cl) is a highly reactive and versatile compound that has been used in a variety of applications in the laboratory. It is a colorless liquid that is soluble in water and organic solvents, and has a boiling point of 40°C and a melting point of -56°C. It is a useful reagent in organic synthesis and has been used in a variety of applications, including the synthesis of pharmaceuticals, polymers and materials, and the study of reaction mechanisms. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for CF3C(O)CF2Cl.
Applications De Recherche Scientifique
Oxyfunctionalization of Carbon-Hydrogen Bonds
Research by Asensio et al. (1993) has shown that tetrafluoroborate salts of alkylamines can be selectively oxidized at their aliphatic tertiary and secondary C-H bonds using methyl(trifluoromethyl)dioxirane. This process facilitates the hydroxylation of tertiary C-H bonds in acyclic, cyclic, and polycyclic amines, yielding corresponding amino alcohols without N oxidation, underscoring the reagent's utility in regioselective oxyfunctionalization (Asensio et al., 1993).
Synthesis of Fluoro-Carbohydrates and Glycosides
Burkart et al. (1997) described a high-yield synthesis of 2-deoxy-2-fluoro sugars and their glycosides using electrophilic fluorination reagents, demonstrating the chemical's application in the efficient and selective synthesis of fluorinated carbohydrates, which are significant in medicinal chemistry (Burkart et al., 1997).
Regio- and Diastereoselective Ring-Opening
Li et al. (2010) achieved the synthesis of a potent cholesteryl ester transfer protein (CETP) inhibitor through the regiospecific and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane. This highlights the reagent's critical role in producing complex molecules with high purity and yield, relevant in drug synthesis and development (Li et al., 2010).
Advanced Fluorination Techniques
L'Heureux et al. (2010) introduced aminodifluorosulfinium salts as selective fluorination reagents, emphasizing their enhanced stability and ease of handling. Such advancements in fluorination techniques are pivotal for the development of fluorinated organic compounds, which are increasingly important in pharmaceuticals and agrochemicals (L'Heureux et al., 2010).
Environmental Impact Studies
Jordan and Frank (1999) investigated trifluoroacetate (TFA), a degradation product of halogenated compounds like 2-(2-Chloro-1,1,2,2-tetrafluoroethyl)-2,3,3-trifluorooxirane, assessing its environmental levels and potential ecological effects. Their work contributes to understanding the environmental footprint of fluorinated chemicals and their degradation products (Jordan & Frank, 1999).
Propriétés
IUPAC Name |
2-(2-chloro-1,1,2,2-tetrafluoroethyl)-2,3,3-trifluorooxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4ClF7O/c5-3(9,10)1(6,7)2(8)4(11,12)13-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUGAPJYKWGUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)(F)F)(C(C(F)(F)Cl)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4ClF7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500731 | |
| Record name | 2-(2-Chloro-1,1,2,2-tetrafluoroethyl)-2,3,3-trifluorooxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50838-67-0 | |
| Record name | 2-(2-Chloro-1,1,2,2-tetrafluoroethyl)-2,3,3-trifluorooxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




